![molecular formula C9H16N2O6 B12537236 2,2'-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid CAS No. 682350-91-0](/img/structure/B12537236.png)
2,2'-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid is a complex organic compound with the molecular formula C9H16N2O6. This compound is known for its unique structure, which includes a hydroxypropyl group, an amino group, and a diacetic acid moiety. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid typically involves the reaction of glycine derivatives with hydroxypropylamine under controlled conditions. The reaction is carried out in an aqueous medium with the addition of a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and catalysts, followed by purification steps such as crystallization and filtration. The final product is obtained in a highly pure form, suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2,2’-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of 2,2’-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid, such as aldehydes, carboxylic acids, amines, and alcohols. These products are used in further chemical synthesis and research applications .
Scientific Research Applications
2,2’-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the hydroxypropyl and amino groups, which facilitate binding to the active sites of enzymes. The diacetic acid moiety also plays a role in stabilizing the compound’s structure and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,2’-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid include:
Ethylenediaminetriacetic acid: Known for its chelating properties and used in various industrial applications.
Tetrasodium iminodisuccinate: A chelating agent used in detergents and cleaning products.
Uniqueness
What sets 2,2’-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and binding properties. This makes it particularly useful in specialized research applications where specific interactions with enzymes and proteins are required .
Properties
CAS No. |
682350-91-0 |
|---|---|
Molecular Formula |
C9H16N2O6 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
2-[carboxymethyl-[2-(3-hydroxypropylamino)-2-oxoethyl]amino]acetic acid |
InChI |
InChI=1S/C9H16N2O6/c12-3-1-2-10-7(13)4-11(5-8(14)15)6-9(16)17/h12H,1-6H2,(H,10,13)(H,14,15)(H,16,17) |
InChI Key |
OXIQMKJOVLNKQO-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)CN(CC(=O)O)CC(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12537160.png)
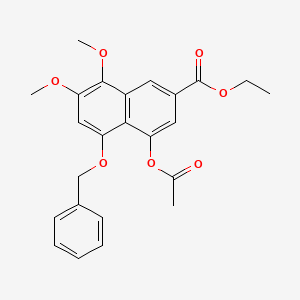
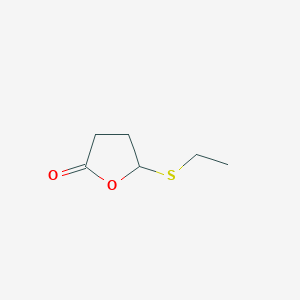
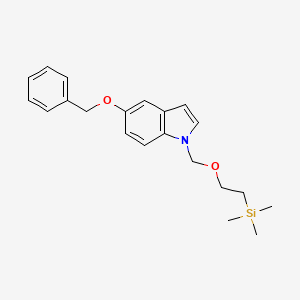
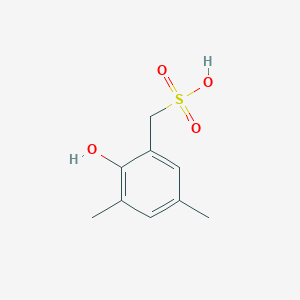
![3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12537193.png)
![4-[5-(4-Methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537197.png)
![1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2R)-](/img/structure/B12537198.png)
![5-[(Trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B12537205.png)
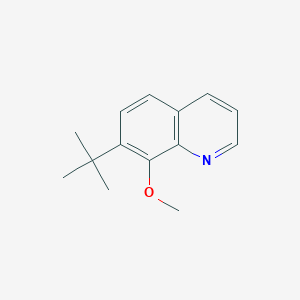
![1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B12537240.png)
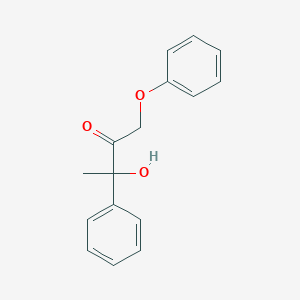
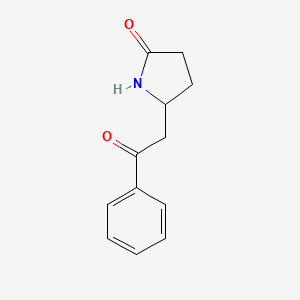
![2-(3-Azidopropoxy)bicyclo[2.2.1]hept-2-ene](/img/structure/B12537253.png)
